(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
“(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H16BF2NO4S . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
The molecular structure of “(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” consists of 12 carbon atoms, 16 hydrogen atoms, 1 boron atom, 2 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Boronic acids, such as “(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid”, have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” include its molecular weight, which is 319.14 g/mol.Scientific Research Applications
Drug Design and Delivery
- Methods and Procedures : The compound’s stability in water is a critical factor, as it is marginally stable. Its hydrolysis kinetics are influenced by the substituents on the aromatic ring and the pH level, which accelerates the reaction at physiological pH .
- Results and Outcomes : The study found that the rate of hydrolysis is significantly affected by the pH, with a considerable increase at physiological pH, which must be considered in pharmacological applications .
Organic Synthesis
- Methods and Procedures : Protodeboronation of alkyl boronic esters using a radical approach has been reported, which is a less developed method compared to functionalizing deboronation .
- Results and Outcomes : The catalytic protodeboronation allows for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic synthesis .
Suzuki-Miyaura Coupling
- Results and Outcomes : Experimental data demonstrated that boronic acids are more reactive than other species in the initial stages of the Suzuki-Miyaura coupling reaction .
Catalysis in Organic Reactions
- Results and Outcomes : The use of this boronic acid in catalysis has shown to improve the yield and selectivity of the reactions .
Development of Therapeutic Agents
Safety And Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[4,5-difluoro-2-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO4S/c1-8-2-4-16(5-3-8)21(19,20)12-7-11(15)10(14)6-9(12)13(17)18/h6-8,17-18H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOZIABCFCNJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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